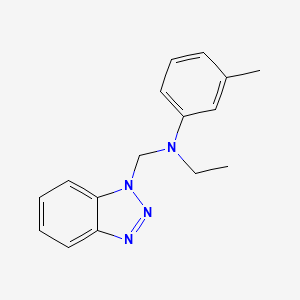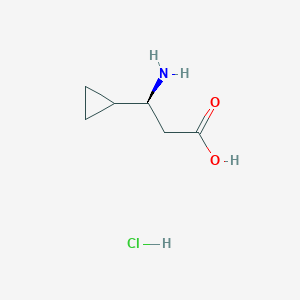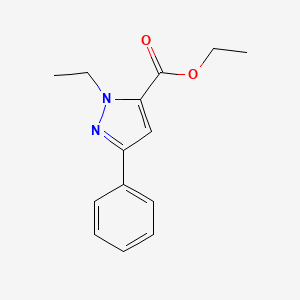
(3-Éthyloxétan-3-yl)méthanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Ethyloxetan-3-yl)methanethiol is a chemical compound with the molecular formula C6H12OS and a molecular weight of 132.23 g/mol . It is known for its unique structure, which includes an oxetane ring and a thiol group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Applications De Recherche Scientifique
(3-Ethyloxetan-3-yl)methanethiol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its thiol group.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
Target of Action
It’s known that this compound is used in the synthesis of polymers , suggesting that its targets could be the monomers or initiators involved in polymerization reactions.
Mode of Action
(3-Ethyloxetan-3-yl)methanethiol is used in photopolymerization processes It’s likely that this compound interacts with its targets (monomers or initiators) through a process of covalent bonding, leading to the formation of a polymer
Biochemical Pathways
Given its role in photopolymerization, it can be inferred that this compound plays a role in the chemical reactions leading to the formation of polymers . The downstream effects of these reactions would be the creation of a polymer structure with desired properties.
Result of Action
The result of the action of (3-Ethyloxetan-3-yl)methanethiol is the formation of polymers with desired properties . This is achieved through its role in photopolymerization processes, where it contributes to the formation of a stable front .
Action Environment
The action, efficacy, and stability of (3-Ethyloxetan-3-yl)methanethiol can be influenced by various environmental factors. These might include the presence of light (given its role in photopolymerization), temperature, and the presence of other chemicals in the reaction mixture . .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethyloxetan-3-yl)methanethiol typically involves the reaction of 3-ethyloxetan-3-ylmethanol with thiolating agents under controlled conditions . The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by the addition of a thiolating agent like thiourea or hydrogen sulfide . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production methods for (3-Ethyloxetan-3-yl)methanethiol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and high yields . The use of automated systems for reagent addition and product separation helps in maintaining the purity and quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Ethyloxetan-3-yl)methanethiol undergoes various types of chemical reactions, including:
Substitution: The oxetane ring can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of (3-Ethyloxetan-3-yl)methanethiol include:
Oxidizing agents: Hydrogen peroxide, sodium periodate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from the reactions of (3-Ethyloxetan-3-yl)methanethiol include disulfides, sulfonic acids, and substituted oxetanes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethyl-3-oxetanemethanol: Similar structure but lacks the thiol group, making it less reactive in certain chemical reactions.
3-Methyl-3-oxetanemethanol: Contains a methyl group instead of an ethyl group, resulting in different steric and electronic properties.
3-Hydroxyoxetane: Lacks the ethyl group and thiol group, making it less versatile in synthetic applications.
Uniqueness
(3-Ethyloxetan-3-yl)methanethiol is unique due to the presence of both an oxetane ring and a thiol group, which allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications .
Propriétés
IUPAC Name |
(3-ethyloxetan-3-yl)methanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c1-2-6(5-8)3-7-4-6/h8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWAVKFMGAEVBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC1)CS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2510978.png)

![ethyl 6-(acetyloxy)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate](/img/structure/B2510981.png)

![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2510983.png)




![2-{[(2Z)-2-[(2-chlorophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid](/img/structure/B2510991.png)

![N-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2510993.png)

![[5-(1,1-Difluoroethyl)pyridin-3-yl]methanamine](/img/structure/B2510996.png)
